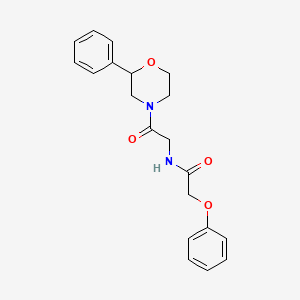

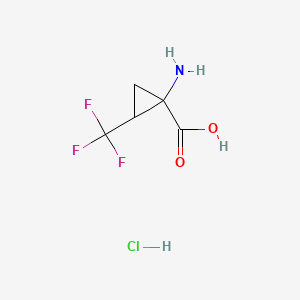

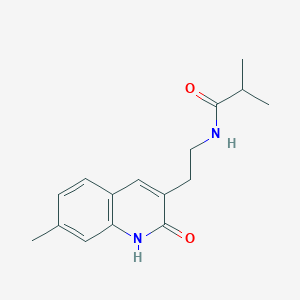

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic chemical structures to achieve the targeted compounds. For instance, the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives through a Leuckart reaction illustrates a methodology that might be adaptable for synthesizing N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide. The process involves structural modifications and the introduction of specific functional groups to achieve the desired compound (Rani et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide can be elucidated using various spectroscopic techniques. For example, compounds synthesized in related studies were characterized using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis to determine their structural assignments. Such analytical techniques are critical for confirming the molecular structure of synthesized compounds (Rani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide or related compounds often involve modifications that can alter their chemical properties significantly. For example, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine leads to derivatives that could undergo further chemical transformations (Krivokolysko et al., 2001).

Physical Properties Analysis

The physical properties of compounds like N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide can be inferred from their synthesis and structural characteristics. Compounds with similar structures demonstrate specific solubility, melting points, and stability profiles which are essential for their application in chemical and pharmaceutical fields (Krivokolysko et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential applications of N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide. Studies on similar compounds reveal their potential in forming derivatives through reactions such as acetylation, alkylation, and annulation, which could imply similar possibilities for N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide (Magadum & Yadav, 2018).

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound structurally related to your query, is an intermediate in the synthesis of antimalarial drugs. This compound was obtained through chemoselective monoacetylation, using various acyl donors, including vinyl acetate, which proved to be the most effective due to its irreversibility in the reaction. This highlights the significance of chemoselective processes in synthesizing specific drug intermediates (Magadum & Yadav, 2018).

Pharmacological Properties of Acetamide Derivatives : A study on acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These derivatives were synthesized through multi-step reactions and showed comparable activities to standard drugs, highlighting the diverse therapeutic potential of acetamide derivatives in medicine (Rani et al., 2016).

Synthesis of α-Hydroxy Acids and Derivatives : In the context of organic synthesis, the reaction of 2-substituted oxirane-1,1-dicarbonitriles with various reactants, including phenol, resulted in the production of phenyl 2-phenoxyacetates. This kind of reaction is crucial for synthesizing α-hydroxy acids and their derivatives, which have numerous applications in pharmaceuticals and chemical industries (Florac et al., 1991).

Biodegradable Chelating Agents : A review on biodegradable chelating agents, like Nitrilotriacetic acid (NTA) and others, discussed their applications in various industries, including agriculture and waste treatment. These agents are essential for environmental sustainability due to their biodegradability, in contrast to non-biodegradable counterparts like EDTA (Pinto et al., 2014).

Antibacterial Agents : Oxazolidinones, including U-100592 and U-100766, which are structurally related to your query, have been studied for their antibacterial properties. These novel oxazolidinone analogs demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

Thermal Degradation of Methacrylate Polymers : Research on methacrylate polymers with side chain amide groups, such as (2-oxo-2-phenylamino)ethylene methacrylate, provided insights into their thermal degradation behavior. This information is valuable for understanding the stability and degradation mechanisms of polymers in various applications (Coskun et al., 2002).

Propiedades

IUPAC Name |

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-19(15-26-17-9-5-2-6-10-17)21-13-20(24)22-11-12-25-18(14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODADEINRXBOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)